

IX 207-887 Demonstrates Efficacy Over Placebo in Rheumatoid Arthritis Clinical Trial

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Compound of Interest

Compound Name: IX 207-887

Cat. No.: B1672700

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A pivotal double-blind, placebo-controlled study has revealed that **IX 207-887**, a novel antiarthritic agent, shows statistically significant efficacy in treating rheumatoid arthritis when compared to a placebo.^[1] The compound, which functions by inhibiting the release of interleukin-1 (IL-1), was administered to patients over a 16-week period at daily dosages of 800 mg and 1,200 mg.^{[1][2]}

The clinical trial demonstrated a significant improvement in clinical and laboratory parameters for patients receiving **IX 207-887** versus the placebo group.^[1] According to the Paulus criteria for assessing treatment response in rheumatoid arthritis, a substantially higher percentage of patients in the **IX 207-887** groups were classified as responders compared to the placebo group.^[1] Specifically, 45% of patients in the 800 mg group and 55% in the 1,200 mg group responded to the treatment, in contrast to only 10% in the placebo group.^[1]

While the tolerability of **IX 207-887** was deemed acceptable, the study reported a higher incidence of side effects in the treatment groups compared to the placebo group, leading to more withdrawals from the study.^[1]

Efficacy Data

Parameter	Placebo (n=20)	IX 207-887 (800 mg/day) (n=20)	IX 207-887 (1,200 mg/day) (n=20)	p-value
Responder Rate (Paulus' criteria)	2 (10%)	9 (45%)	11 (55%)	0.008

Safety and Tolerability Data

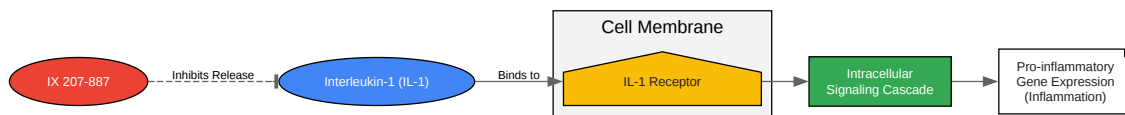
Parameter	Placebo (n=20)	IX 207-887 (800 mg/day & 1,200 mg/day) (n=40)
Withdrawals due to Lack of Efficacy	3	0
Withdrawals due to Side Effects	1 (skin rash)	9 (skin rash in 5, intestinal disturbances in 2, hepatitis in 1, meningitis in 1)
Total Withdrawals	4	9

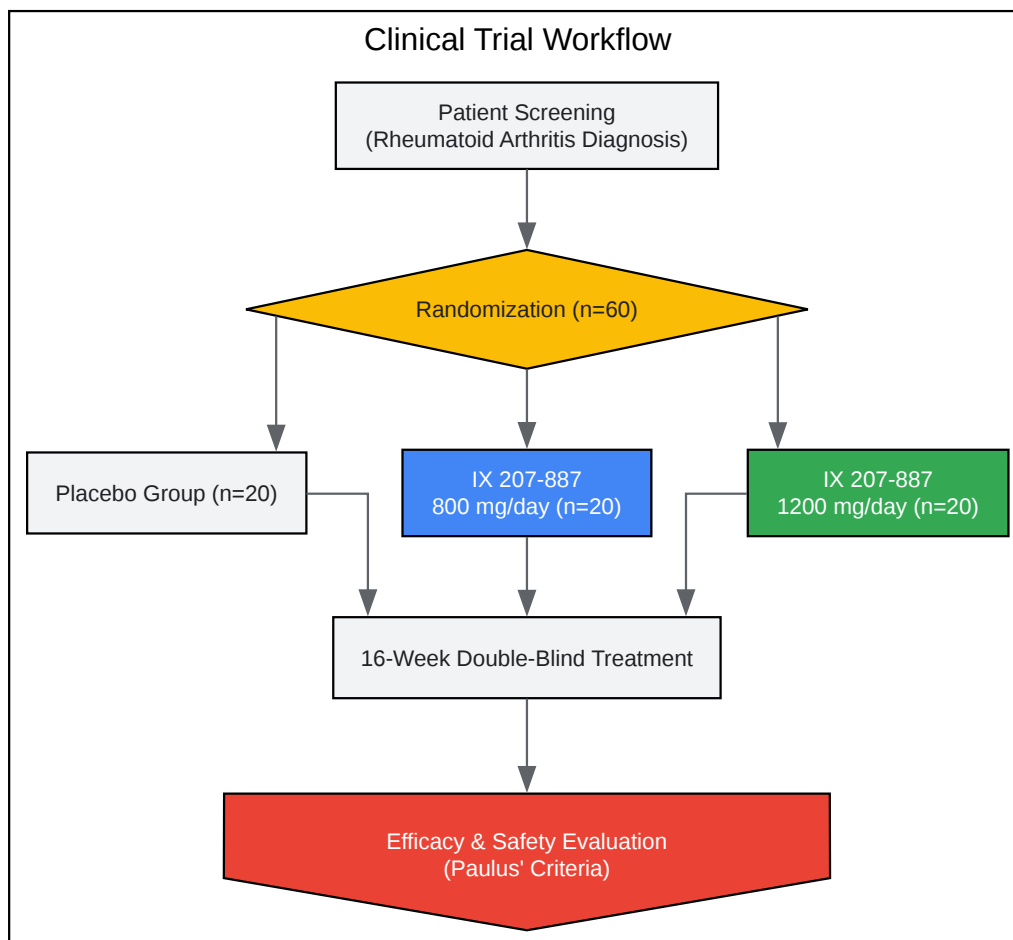
Experimental Protocols

The clinical investigation was a 16-week, double-blind, placebo-controlled trial.^[1] A total of 60 patients with rheumatoid arthritis were randomized into three groups of 20 patients each.^[1] The groups received either a placebo, 800 mg of **IX 207-887** daily, or 1,200 mg of **IX 207-887** daily.^[1] The efficacy of the treatment was evaluated based on clinical and laboratory parameters, with the primary outcome being the responder rate as defined by the Paulus' criteria.^[1]

Visualizations

Below are diagrams illustrating the signaling pathway of Interleukin-1 and the workflow of the clinical trial.





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References

- 1. IX 207-887 in rheumatoid arthritis. A double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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